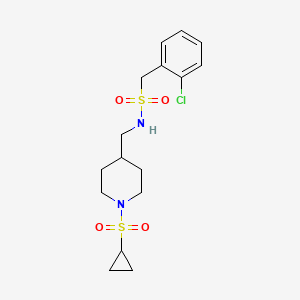

1-(2-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O4S2/c17-16-4-2-1-3-14(16)12-24(20,21)18-11-13-7-9-19(10-8-13)25(22,23)15-5-6-15/h1-4,13,15,18H,5-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOYYVJGDUTMFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the piperidine derivative, followed by the introduction of the cyclopropylsulfonyl group. The final step involves the coupling of the chlorophenyl group with the piperidinylmethyl intermediate under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of sulfonic acids and amines

Scientific Research Applications

Medicinal Chemistry Applications

Biological Activity

This compound is notable for its potential biological activities, particularly as an antimicrobial agent. Compounds containing sulfonamide groups have been extensively studied for their pharmacological properties. The specific compound may exhibit:

- Antimicrobial properties : Similar compounds have shown effectiveness against various bacterial strains.

- Anti-inflammatory effects : The structural features of this compound suggest potential in treating inflammatory conditions.

Synthesis and Interaction Studies

The synthesis of 1-(2-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide typically involves multi-step processes that can vary based on available reagents and desired yields. Interaction studies are critical for optimizing the compound's efficacy and minimizing side effects. These studies may include:

- Binding affinity assays : To determine how well the compound interacts with specific biological targets.

- In vitro and in vivo testing : To evaluate the therapeutic effects and safety profile.

Environmental Chemistry Applications

Tracer Studies

In environmental chemistry, this compound is used as a tracer to study chemical processes, such as pollutant degradation pathways. Its introduction into controlled environmental systems allows researchers to monitor its fate using advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) .

Case Study 1: Antimicrobial Efficacy

A study conducted on structurally similar sulfonamides demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was primarily through inhibition of bacterial folate synthesis, which is crucial for DNA replication .

Case Study 2: Environmental Monitoring

Research utilizing this compound as a tracer in aquatic systems revealed insights into pollutant degradation pathways. The results indicated that the compound could effectively track the movement and transformation of contaminants, providing valuable data for environmental remediation strategies .

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Sulfonamides

N-Methyl-N-(piperidin-4-yl)methanesulfonamide (CAS 70724-74-2)

- Structural Features : Methanesulfonamide directly attached to piperidin-4-yl, with an N-methyl group.

- Key Differences : Lacks the 2-chlorophenyl and cyclopropylsulfonyl groups.

- Pharmacological Notes: Higher structural similarity (0.94) to the target compound suggests shared physicochemical properties, but absence of aromatic and cyclopropyl groups may reduce receptor binding specificity .

N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride (CAS 1185092-86-7)

- Structural Features : Methanesulfonamide linked to a piperidin-4-ylmethyl group.

- Key Differences: No cyclopropylsulfonyl or 2-chlorophenyl substituents.

- Pharmacological Notes: Lower similarity (0.79) due to missing aromatic and sulfonyl motifs; likely divergent biological targets .

Chlorophenyl-Containing Analogs

CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole)

- Structural Features : 2-Chlorophenyl group and piperidin-4-yl moiety.

- Key Differences : Incorporates an indole core and dimethylbenzyl group instead of sulfonamide linkages.

- Pharmacological Notes: Demonstrated synergy with carbapenems against MRSA, suggesting that the 2-chlorophenyl-piperidine motif may enhance antimicrobial activity .

1-(2-Chlorophenyl)piperazine

- Structural Features : 2-Chlorophenyl group directly attached to a piperazine ring.

- Key Differences : Replaces sulfonamide and cyclopropylsulfonyl groups with a simpler piperazine structure.

Cyclopropylsulfonyl-Containing Compounds

(S)-1-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine

- Structural Features : Cyclopropylsulfonyl group on a pyrrolidine ring fused to a triazolopyrazine core.

- Key Differences : Heterocyclic core differs from piperidine; lacks the 2-chlorophenyl group.

- Pharmacological Notes: Patent compounds with similar sulfonyl motifs may target kinase or GPCR pathways, though core structure alterations likely shift specificity .

Sulfonamide Opioid Analogs (W-15 and W-18)

W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)

- Structural Features : Chlorophenyl-sulfonamide attached to a 2-piperidinylidene core with a phenylethyl group.

- Key Differences : 2-Piperidinylidene (unsaturated) vs. saturated piperidine; phenylethyl substituent instead of cyclopropylsulfonyl.

- Pharmacological Notes: W-15 and W-18 were misrepresented as opioids but lack fentanyl’s 4-piperidinyl pharmacophore, highlighting how substitution patterns critically influence receptor engagement .

Critical Analysis of Structural Motifs

- 2-Chlorophenyl Group : Present in CDFII and the target compound, this group is associated with enhanced lipophilicity and antimicrobial activity .

- Cyclopropylsulfonyl Group : Rare in literature but seen in patent compounds (e.g., ), suggesting utility in modulating steric and electronic properties for receptor binding .

- Piperidine Substitution : 4-Position substitution (vs. 2-piperidinylidene in W-15) avoids opioid-like activity, emphasizing the role of piperidine geometry in target selectivity .

Biological Activity

1-(2-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound that has drawn attention in pharmacological research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 407.0 g/mol. Its structure includes a chlorophenyl group, a piperidine derivative, and a methanesulfonamide moiety, which contribute to its unique biological activity profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 407.0 g/mol |

| CAS Number | 1234953-28-6 |

Research indicates that this compound acts as an inhibitor of Lysine-specific demethylase (LSD1), which is implicated in various cancers and neurodegenerative diseases. LSD1 plays a crucial role in the epigenetic regulation of gene expression by demethylating lysine residues on histones, thus influencing chromatin structure and gene accessibility.

Inhibition Studies

Inhibition studies have shown that this compound effectively reduces LSD1 activity in vitro, leading to increased levels of histone methylation. This change can result in the reactivation of tumor suppressor genes, providing a potential therapeutic avenue for cancer treatment.

Biological Activity

The compound exhibits several biological activities:

- Anticancer Properties : It has demonstrated efficacy against various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis and inhibiting cell proliferation.

- Neuroprotective Effects : Preliminary studies suggest that it may also have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer’s.

Study 1: Anticancer Efficacy

A study conducted on prostate cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. The IC50 value was determined to be approximately 5 µM, indicating potent anticancer activity.

Study 2: Neuroprotection

In a model of neurodegeneration, administration of the compound led to improved neuronal survival rates and reduced markers of oxidative stress. These findings suggest its potential role as a neuroprotective agent.

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Answer:

The synthesis requires precise control of reagents, solvents, and reaction conditions. Key steps include:

- Coupling Reagents : Use of carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate sulfonamide intermediates .

- Solvent Selection : Dichloromethane (DCM) or ethanol for optimal solubility and reaction efficiency .

- Temperature and pH : Maintain temperatures between 0–25°C and pH 7–8 to prevent side reactions .

- Purification : Column chromatography or recrystallization to isolate the product. Monitor purity via TLC or HPLC .

Basic: How is the compound characterized to confirm structural identity?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks, particularly the piperidine ring conformation and sulfonamide linkage .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, such as the chair structure of the piperidine ring, critical for bioactivity .

Basic: Which biological targets are relevant for this compound, and how are interactions assessed?

Answer:

The compound’s sulfonamide and chlorophenyl groups suggest interactions with enzymes or receptors. Common assays include:

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .

- Cellular Uptake : Radiolabeling or fluorescent tagging to evaluate membrane permeability .

- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding .

Advanced: How can reaction conditions be optimized to improve yield and scalability?

Answer:

Optimization strategies involve:

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance intermediate stability .

- Catalyst Use : Palladium catalysts for Suzuki-Miyaura couplings in derivative synthesis .

- Flow Chemistry : Continuous flow systems to control exothermic reactions and reduce side products .

- DoE (Design of Experiments) : Statistical modeling to identify critical parameters (e.g., temperature, stoichiometry) .

Advanced: How can contradictory data in biological activity studies be resolved?

Answer:

Contradictions may arise from assay variability or structural flexibility. Mitigation approaches:

- Orthogonal Assays : Validate activity across multiple platforms (e.g., cell-free vs. cell-based assays) .

- Conformational Analysis : Use crystallography or molecular dynamics to assess if structural flexibility alters target binding .

- Metabolite Screening : LC-MS to identify degradation products that may interfere with activity .

Advanced: What computational methods predict the compound’s biological activity?

Answer:

- Molecular Docking : Software like AutoDock or Schrödinger Suite models interactions with targets (e.g., kinases) .

- QSAR Modeling : Relate substituent effects (e.g., cyclopropylsulfonyl group) to activity trends .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Advanced: How do structural modifications impact pharmacological activity?

Answer:

- Piperidine Ring Substitutions : Methyl or benzyl groups at the 4-position alter steric hindrance and target affinity .

- Sulfonamide Linker : Replacing methanesulfonamide with ethanesulfonamide modulates solubility and binding kinetics .

- Chlorophenyl Position : Meta vs. para chlorination affects lipophilicity and membrane penetration .

Advanced: What is the role of the cyclopropylsulfonyl group in target interaction?

Answer:

- Conformational Restriction : The cyclopropane ring enforces a rigid geometry, enhancing selectivity for sterically constrained binding pockets .

- Electron-Withdrawing Effects : The sulfonyl group increases electrophilicity, promoting hydrogen bonding with catalytic residues .

Advanced: How is compound stability validated under physiological conditions?

Answer:

- Forced Degradation Studies : Expose the compound to acidic/basic conditions, heat, or light, followed by HPLC analysis .

- Plasma Stability Assays : Incubate with human plasma and quantify degradation via LC-MS .

- Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months to simulate long-term stability .

Advanced: How are derivatives designed to improve pharmacokinetics?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.